molecular formula C55H106O6 B1219303 1,3-Distearoyl-2-palmitoylglycerol CAS No. 2190-24-1

1,3-Distearoyl-2-palmitoylglycerol

Cat. No.: B1219303
CAS No.: 2190-24-1
M. Wt: 863.4 g/mol
InChI Key: ZGVGTPFSVCXVNJ-UHFFFAOYSA-N
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Description

1,3-Distearoyl-2-Palmitoyl Glycerol: is a triacylglycerol compound that contains stearic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position . This compound is naturally found in bovine milk fat . Triacylglycerols are a type of lipid that play a crucial role in energy storage and metabolism in living organisms.

Biochemical Analysis

Biochemical Properties

1,3-Distearoyl-2-palmitoylglycerol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases, which hydrolyze the ester bonds in triacylglycerols to release fatty acids and glycerol . The interaction with lipases is crucial for the mobilization and utilization of stored fats. Additionally, this compound can interact with proteins involved in lipid transport and storage, such as apolipoproteins, which facilitate the transport of lipids in the bloodstream .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules such as diacylglycerol, which acts as a secondary messenger in signal transduction pathways . This compound also affects gene expression by regulating the activity of transcription factors involved in lipid metabolism . Furthermore, this compound impacts cellular metabolism by serving as a substrate for energy production and storage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to lipases, facilitating the hydrolysis of ester bonds and the release of fatty acids . This compound can also inhibit or activate enzymes involved in lipid metabolism, such as acyl-CoA synthetase, which plays a role in fatty acid activation . Additionally, this compound influences gene expression by modulating the activity of transcription factors that regulate lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the release of free fatty acids and glycerol . Long-term studies have shown that this compound can affect cellular function by altering lipid metabolism and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance lipid metabolism and energy production without causing adverse effects . High doses can lead to toxic effects, such as lipid accumulation and oxidative stress . These threshold effects highlight the importance of dosage in determining the safety and efficacy of this compound in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid metabolism and energy production. It interacts with enzymes such as lipases and acyl-CoA synthetase, which play key roles in the hydrolysis and activation of fatty acids . This compound also affects metabolic flux by influencing the levels of metabolites involved in lipid metabolism . Additionally, this compound can modulate the activity of cofactors such as coenzyme A, which is essential for fatty acid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by lipid transport proteins such as apolipoproteins . These proteins facilitate the movement of lipids through the bloodstream and their uptake by cells . Once inside the cells, this compound can be stored in lipid droplets or utilized for energy production . The distribution of this compound within tissues is influenced by factors such as lipid metabolism and energy demands .

Subcellular Localization

This compound is localized in various subcellular compartments, including lipid droplets, mitochondria, and the endoplasmic reticulum . In lipid droplets, it serves as a storage form of energy-rich fatty acids . In mitochondria, this compound is involved in energy production through beta-oxidation of fatty acids . In the endoplasmic reticulum, it participates in the synthesis and modification of lipids . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Distearoyl-2-Palmitoyl Glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (stearic acid and palmitic acid). The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of 1,3-Distearoyl-2-Palmitoyl Glycerol often involves fractionation techniques. For example, hexane fractionation of palm stearin and shea butter can be used to obtain the desired triacylglycerol-rich fats . This method allows for the separation and purification of the compound from other lipid components.

Chemical Reactions Analysis

Types of Reactions: 1,3-Distearoyl-2-Palmitoyl Glycerol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Hydrolysis: Enzymatic hydrolysis can be facilitated by lipases under mild conditions.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

(2-hexadecanoyloxy-3-octadecanoyloxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVGTPFSVCXVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H106O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314731
Record name Triglyceride StPSt,sn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

863.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:0/16:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0044722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2190-24-1
Record name Triglyceride StPSt,sn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triglyceride StPSt,sn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TG(18:0/16:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0044722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

68 °C
Record name TG(18:0/16:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0044722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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